4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-2-4-12(5-3-11)17-15(21)18-8-6-13(7-9-18)19-14(20)10-23-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPWCSDRZSXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.43 g/mol. The structure features a thiazolidine ring that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to thiazolidine showed moderate to good antimicrobial activity against various pathogens. Specifically, derivatives with electron-donating groups on the phenyl ring enhanced their efficacy against bacteria and fungi .
| Compound | Activity | Reference |
|---|---|---|
| 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | Moderate Antimicrobial | |
| Thiazolidine Derivative A | High Antimicrobial |
Anticancer Activity
Thiazolidine derivatives have also been explored for their anticancer potential. A structure-activity relationship (SAR) study demonstrated that compounds containing thiazole rings exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of thiazolidine derivatives have been documented in several studies. One notable compound demonstrated superior protection in animal models against seizures, suggesting that the thiazolidine moiety may play a crucial role in enhancing anticonvulsant activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazolidine derivatives, 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide was tested against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) similar to that of standard antibiotics, underscoring its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in both Jurkat and HT29 cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
